molecular formula C25H20N2O5S B281309 Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Katalognummer B281309
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: HAVDPEBVCBLTHU-QYQHSDTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate, also known as EONB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and angiogenesis. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. It also inhibits the expression of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, and the activation of NF-κB signaling pathway. Furthermore, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels.
Biochemical and physiological effects:
Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the formation of new blood vessels in the eye, which is a key process in the development of ocular neovascularization.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has several advantages as a potential therapeutic agent, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its relatively low potency compared to other anti-cancer agents.

Zukünftige Richtungen

Future research on Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties, and to evaluate its efficacy in combination with other anti-cancer agents. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate also has potential applications in other areas, such as the treatment of inflammatory diseases and ocular neovascularization, which warrant further investigation.
Conclusion:
In conclusion, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is a synthetic compound that has shown promising anti-tumor, anti-inflammatory, and anti-angiogenic properties in various studies. Its mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and angiogenesis. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has several advantages as a potential therapeutic agent, but also has some limitations. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesemethoden

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with phthalic anhydride, followed by the reaction of the resulting intermediate with phenylsulfonylisocyanate and ethyl chloroformate. The final product is obtained through purification and recrystallization processes.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties in various in vitro and in vivo studies. It has been investigated as a potential therapeutic agent for the treatment of cancer, inflammatory diseases, and ocular neovascularization.

Eigenschaften

Molekularformel

C25H20N2O5S

Molekulargewicht

460.5 g/mol

IUPAC-Name

ethyl 4-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C25H20N2O5S/c1-2-32-25(29)17-12-14-18(15-13-17)26-23-16-22(20-10-6-7-11-21(20)24(23)28)27-33(30,31)19-8-4-3-5-9-19/h3-16,26H,2H2,1H3/b27-22-

InChI-Schlüssel

HAVDPEBVCBLTHU-QYQHSDTDSA-N

Isomerische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.